Boc-4-benzoyl-D-phenylalanine

Overview

Description

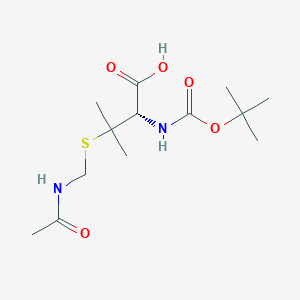

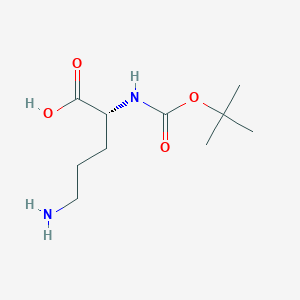

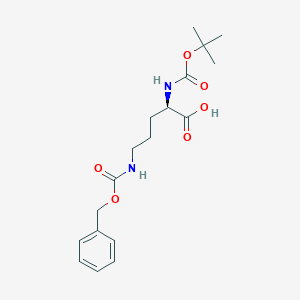

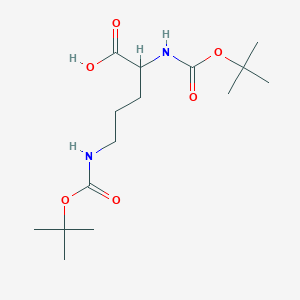

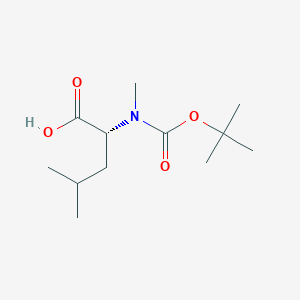

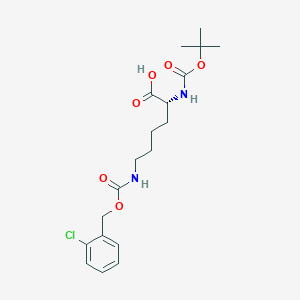

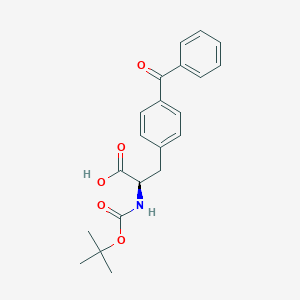

Boc-4-benzoyl-D-phenylalanine is the BOC (tert-butyloxycarbonyl) protected form of D-phenylalanine . It can be used in the synthesis of benzo [de] [1,7] napthyridinones as PARP1 inhibitors . It is also an important reagent during the manufacturing of proline-containing, ß-turn mimetic cycle tetrapeptides .

Molecular Structure Analysis

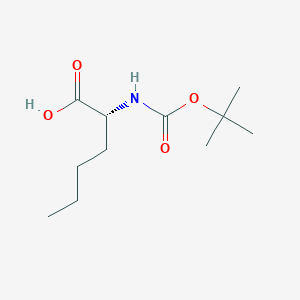

The molecular formula of Boc-4-benzoyl-D-phenylalanine is C21H23NO5 . Its molecular weight is 369.40 . The structure of this compound includes a phenylalanine core with a benzoyl group at the 4-position and a tert-butyloxycarbonyl (Boc) group protecting the amino group .Physical And Chemical Properties Analysis

Boc-4-benzoyl-D-phenylalanine appears as an off-white powder . It has a melting point of 91 - 92 °C . The optical rotation is [a]20D = -17 ± 1 ° (C=1 in EtOH) . It is stored at 0 - 8 °C .Scientific Research Applications

Application 1: Biosynthesis of L-phenylalanine

- Summary of Application : Researchers have developed an artificial bioconversion process to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol). This opens the possibility of L-phenylalanine production from benzyl alcohol in a cofactor self-sufficient system without any addition of reductant .

- Methods of Application : The engineered L-phenylalanine biosynthesis pathway comprises two modules. In the first module, aromatic precursors and glycine were converted into phenylpyruvate, the key precursor for L-phenylalanine. The second module catalyzed phenylpyruvate to L-phenylalanine .

- Results or Outcomes : The engineered E. coli containing these two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69%. They also expanded the aromatic precursors to produce L-phenylalanine from benzyl alcohol .

Application 2: Synthesis of Phenylalanine Amide Derivatives

- Summary of Application : A series of amide derivatives of 4-nitro-L-phenylalanine were synthesized from 4-nitro-L-phenylalanine and substituted anilines .

- Methods of Application : The amide derivatives were synthesized using propylphosphonic anhydride (T3P) as a coupling reagent .

- Results or Outcomes : The isolated products were screened for antimicrobial and antioxidant activities. Some of the compounds showed activity against Microsporum gypsuem or Candida albicans, and a few of compounds showed antibacterial activities .

Application 3: Self-assembly of Dipeptide Boc-diphenylalanine Nanotubes

- Summary of Application : Researchers have developed large-scale hybrid electrospun arrays containing N-tert-butoxycarbonyl (Boc) diphenylalanine in the form of nanotubes embedded in biocompatible polymers .

- Methods of Application : The nanostructured hybrid materials were produced by the electrospinning technique .

- Results or Outcomes : These nanofibers exhibit strong piezoelectric properties when a periodic mechanical force is applied. They are able to generate voltage, current and density power of up to 30 V, 300 nA and 2.3 μW cm −2, respectively, when a periodical force of 1.5 N is applied .

Application 4: Dual Protection of Amino Functions Involving Boc

- Summary of Application : This review highlights various aspects related to the synthesis, properties and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Methods of Application : The preparation of Boc-amino acids was a bit cumbersome but gradually better reagents and methods became available .

- Results or Outcomes : Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

Application 5: Fluorinated Phenylalanines

- Summary of Application : This review summarizes the different synthetic approaches to prepare D- or L-fluorinated phenylalanines and their pharmaceutical applications .

- Methods of Application : The review focuses on published synthetic methods that introduce fluorine into the phenyl, the β-carbon or the α-carbon of D- or L-phenylalanines .

- Results or Outcomes : The fluorinated phenylalanines have been found to have various pharmaceutical applications .

properties

IUPAC Name |

(2R)-3-(4-benzoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO5/c1-21(2,3)27-20(26)22-17(19(24)25)13-14-9-11-16(12-10-14)18(23)15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,22,26)(H,24,25)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIQJNYPOWPXYIC-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427194 | |

| Record name | Boc-D-Bpa-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-4-benzoyl-D-phenylalanine | |

CAS RN |

117666-94-1 | |

| Record name | Boc-D-Bpa-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.